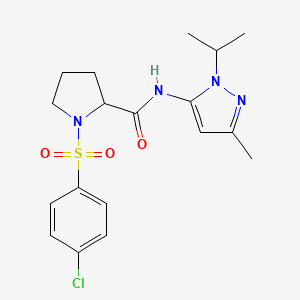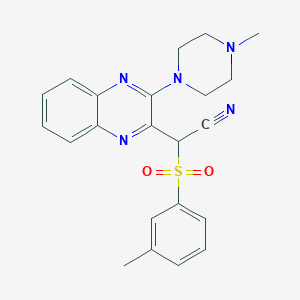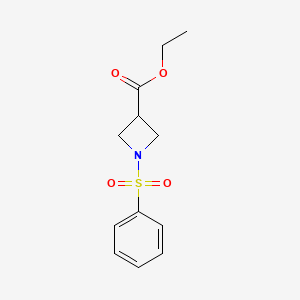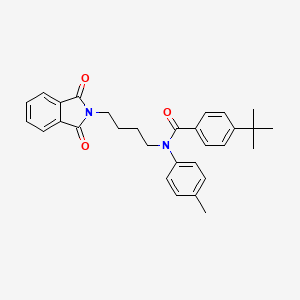![molecular formula C23H32N4O2S B2589494 2-((1-(3-(dimetilamino)propil)-2-oxo-2,5,6,7-tetrahidro-1H-ciclopenta[d]pirimidin-4-il)tio)-N-mesitilacetamida CAS No. 898460-21-4](/img/structure/B2589494.png)
2-((1-(3-(dimetilamino)propil)-2-oxo-2,5,6,7-tetrahidro-1H-ciclopenta[d]pirimidin-4-il)tio)-N-mesitilacetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-mesitylacetamide is a useful research compound. Its molecular formula is C23H32N4O2S and its molecular weight is 428.6. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-mesitylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-mesitylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
El compuesto en cuestión, comúnmente conocido por su nombre químico “2-((1-(3-(dimetilamino)propil)-2-oxo-2,5,6,7-tetrahidro-1H-ciclopenta[d]pirimidin-4-il)tio)-N-mesitilacetamida”, presenta una estructura compleja que es característica de las moléculas utilizadas en diversas aplicaciones científicas. A continuación, se presenta un análisis exhaustivo de sus posibles aplicaciones en diferentes campos de investigación:
Investigación Anticancerígena
El grupo ciclopenta[d]pirimidin-4-il es una estructura central que se encuentra en muchos compuestos farmacológicamente activos. Esta estructura se ha asociado con una gama de actividades biológicas, incluidas las propiedades anticancerígenas . La capacidad del compuesto para interactuar con varios objetivos biológicos puede convertirlo en un candidato para el desarrollo de nuevos fármacos anticancerígenos, en particular aquellos que se dirigen a vías o mutaciones específicas exclusivas de las células cancerosas.
Aplicaciones Antimicrobianas y Antifúngicas
Los compuestos con un grupo dimetilamino propil han mostrado eficacia en tratamientos antimicrobianos y antifúngicos . Las características estructurales del compuesto pueden permitir que actúe como un andamiaje para desarrollar nuevos agentes que puedan combatir cepas resistentes de bacterias y hongos.
Terapéutica Cardiovascular
La diversidad estructural de los derivados de pirimidina permite su aplicación en enfermedades cardiovasculares. Pueden actuar como agentes antihipertensivos o modular las funciones cardiovasculares a través de varios mecanismos . Este compuesto podría explorarse por sus posibles efectos en la regulación de la presión arterial y el tratamiento de enfermedades cardíacas.
Agentes Neuroprotectores
Dado el potencial del compuesto para cruzar la barrera hematoencefálica debido a la presencia del grupo dimetilamino, podría investigarse para efectos neuroprotectores. Podría proteger a las neuronas del daño causado por afecciones como el accidente cerebrovascular o las enfermedades neurodegenerativas .
Antiinflamatorio y Analgésico
Los derivados de pirimidina son conocidos por exhibir actividades antiinflamatorias y analgésicas . Este compuesto podría sintetizarse en fármacos que reduzcan la inflamación y el dolor, posiblemente con menos efectos secundarios que los medicamentos actuales.
Agentes Antidiabéticos
La estructura del compuesto sugiere un posible uso en el tratamiento de la diabetes. Los derivados de pirimidina pueden actuar como inhibidores de la DPP-IV, que son una clase de fármacos antidiabéticos que ayudan a aumentar la secreción de insulina . La investigación sobre esta aplicación podría conducir a nuevos tratamientos para el control de la diabetes.
Investigación Antiviral
Los compuestos con una estructura similar se han utilizado en el desarrollo de medicamentos anti-VIH. El compuesto podría ser un precursor para fármacos diseñados para inhibir la replicación viral o para reforzar la respuesta inmunitaria contra las infecciones virales .
Aplicaciones Dermatológicas
El potencial del compuesto para influir en el crecimiento y la diferenciación celular sugiere su uso en el tratamiento de trastornos capilares y otras afecciones de la piel. Podría ser parte de tratamientos tópicos destinados a promover el crecimiento del cabello o reparar el daño de la piel .
Propiedades
IUPAC Name |
2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O2S/c1-15-12-16(2)21(17(3)13-15)24-20(28)14-30-22-18-8-6-9-19(18)27(23(29)25-22)11-7-10-26(4)5/h12-13H,6-11,14H2,1-5H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZGWFFPMHYMOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCN(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hept-2-ene-2,7-dicarboxylate](/img/structure/B2589411.png)
![methyl 5-chloro-4-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2589412.png)

![2-{[(4-methylphenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2589416.png)
![N-(4-chlorobenzyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2589417.png)
![N-[2-(6-Chloro-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2589418.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2589421.png)
![2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2589422.png)
![2-[(2,4-dichlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2589423.png)
![[(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]amino 4-chlorobutanoate](/img/structure/B2589424.png)

![1-(3-Ethoxyphenyl)-7-fluoro-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2589430.png)

